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Compound of Interest
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Compound Name:
carboxylic acid

cat. No.: B1521725

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-1-methyl-
1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties and analytical characterization of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic
acid. Primarily focusing on the determination of its molecular weight, this document details the
necessary calculations and the advanced analytical workflows required for its empirical
verification. Tailored for researchers, scientists, and drug development professionals, this guide
synthesizes theoretical data with practical, field-proven methodologies, establishing a
framework for the robust validation of this and similar small molecule entities. We will explore
the causality behind experimental choices, from initial purity assessments using
chromatography to definitive structural elucidation and mass verification by spectroscopic
techniques.

Part 1: Core Molecular Attributes

The foundational step in the characterization of any chemical entity is the unambiguous
confirmation of its identity and fundamental properties. This section outlines the core attributes
of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid.

Chemical Identity
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o Systematic Name: 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
e CAS Number: 886368-88-3[1]
e Molecular Formula: CoH7FN202[2]

This compound is a fluorinated, N-methylated derivative of the indazole carboxylic acid
scaffold. Such structures are of significant interest in medicinal chemistry and serve as key
intermediates in the synthesis of pharmacologically active molecules.[3][4] The presence of the
fluorine atom can significantly modulate the compound's electronic properties, lipophilicity, and
metabolic stability, making precise characterization essential.

Molecular Weight Determination

The molecular weight is a critical parameter, calculated from the molecular formula using the
atomic weights of its constituent elements. It is essential to distinguish between the average
molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic
mass (based on the mass of the most abundant isotope for each element), which is determined
by high-resolution mass spectrometry.

Table 1: Calculation of Average Molecular Weight

Atomic Weight ( Total Weight (
Element Count

g/mol ) g/mol )
Carbon (C) 9 12.011 108.099
Hydrogen (H) 7 1.008 7.056
Fluorine (F) 1 18.998 18.998
Nitrogen (N) 2 14.007 28.014
Oxygen (O) 2 15.999 31.998

Average Molecular

Total 194.165 g/mol

Weight:

e Monoisotopic Mass: 194.0495 Da
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» Reported Molecular Weight: 194.1649932861328[1]

The monoisotopic mass is the value targeted in high-resolution mass spectrometry (HRMS)
experiments to confirm the elemental composition of the molecule.

Part 2: Analytical Characterization Workflow

A single data point is insufficient for the complete characterization of a research compound. A
multi-technique, orthogonal approach is required to establish identity, purity, and structure with
a high degree of confidence. This workflow represents a self-validating system where each
step confirms and builds upon the last.

Recommended Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the comprehensive characterization of a
newly synthesized batch of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid.
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Caption: A logical workflow for the synthesis and characterization of small molecules.
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Detailed Experimental Protocols

o Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis in the pharmaceutical
industry.[5] Its ability to separate complex mixtures based on hydrophobicity makes it ideal
for resolving the target compound from starting materials, by-products, and other impurities.
[6] This establishes a quantitative measure of purity, which is critical for subsequent assays.

e Methodology:
o System: Agilent 1260 Infinity Il LC System or equivalent.
o Column: C18 stationary phase (e.g., Zorbax, 4.6 x 150 mm, 5 um).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Injection Volume: 5 pL.
o Detector: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

o Analysis: The purity is calculated based on the area percentage of the main peak relative
to the total peak area in the chromatogram.

o Expertise & Rationale: Mass spectrometry provides direct evidence of a compound's
molecular weight.[7] While standard mass spectrometers confirm the nominal mass, high-
resolution instruments (like TOF or Orbitrap) are essential for confirming the elemental
formula.[8] HRMS provides a measured mass with high precision (typically <5 ppm error),
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allowing for the confident assignment of the CoH7FN202 formula by matching the
experimental value to the theoretical monoisotopic mass (194.0495 Da).

o Methodology:

o System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo
Scientific Q Exactive or Agilent 6545XT AdvanceBio LC/Q-TOF).

o LC Method: Utilize a rapid UHPLC gradient similar to the purity method but on a shorter
column to ensure sharp peaks.

o lonization Source: Electrospray lonization (ESI) in both positive and negative modes. The
carboxylic acid moiety makes negative mode detection of the [M-H]~ ion (m/z 193.0422)
highly likely.

o Scan Range: m/z 50 - 500.
o Resolution: Set to >60,000.
o Data Acquisition: Perform a full scan to detect the parent ion.

o Validation: The observed mass of the molecular ion should be within 5 ppm of the
calculated theoretical monoisotopic mass. For CoH7FN202, the theoretical [M-H]~ is
193.0422 Da. An observed mass between 193.0412 and 193.0432 Da would validate the
elemental composition.

o Expertise & Rationale: While MS confirms what a molecule weighs, Nuclear Magnetic
Resonance (NMR) spectroscopy reveals its carbon-hydrogen framework, confirming what it
is. Infrared (IR) spectroscopy provides complementary information by identifying key
functional groups.[7] For 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, 'H, 13C, and
19F NMR are all critical for unambiguous structural assignment. FTIR is particularly powerful
for confirming the presence of the carboxylic acid group.[7]

o Methodology:

o NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs).
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o 'H NMR: Expect signals corresponding to the aromatic protons on the indazole ring and
the N-methyl group protons. The integration of these signals should correspond to the
number of protons in each environment.

o 13C NMR: Expect 9 distinct carbon signals, including the carbonyl carbon of the carboxylic
acid.

o 1°F NMR: Expect a single signal, confirming the presence of one fluorine atom.

o FTIR Sample Preparation: Analyze a small amount of the solid sample using an
Attenuated Total Reflectance (ATR) accessory.

o FTIR Analysis: Look for characteristic absorption bands: a broad O-H stretch (~2500-3300
cm~1) and a sharp C=0 stretch (~1700 cm~?) for the carboxylic acid, along with C=C and
C-N stretches in the fingerprint region.

Part 3: Data Interpretation and Summary

The trustworthiness of the characterization comes from the cohesive story told by all analytical
data. The HPLC chromatogram establishes the purity of the sample being analyzed. The
HRMS data confirms that the main peak has the correct elemental formula. Finally, the NMR
and FTIR spectra confirm that the atoms are connected in the correct way to form 5-Fluoro-1-
methyl-1H-indazole-3-carboxylic acid.

Table 2: Summary of Physicochemical Properties
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Property Value Source | Method
CAS Number 886368-88-3 Chemical Abstract Service[1]
Molecular Formula CoH7FN202 Elemental Analysis / HRMS[2]

) Calculation from Atomic
Average Molecular Weight 194.165 g/mol )

Weights
Monoisotopic Mass 194.0495 Da Theoretical Calculation
_ N [M-H]~ at m/z 193.0422 + High-Resolution Mass
Experimentally Verified Mass
S5ppm Spectrometry

Purity >98% (Typical) RP-HPLC
Identity Confirmation Conforms to structure NMR, FTIR[7]

Conclusion

The determination of the molecular weight of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic
acid is a multi-faceted process that extends beyond simple calculation. It requires a systematic
and orthogonal analytical approach to ensure scientific integrity. By integrating
chromatographic separations with high-resolution mass spectrometry and spectroscopic
techniques, researchers and drug development professionals can establish a comprehensive
and trustworthy data package. This guide outlines such a workflow, emphasizing the rationale
behind each step to provide a self-validating protocol for the definitive characterization of this
important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]

e 2. echemi.com [echemi.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://cymitquimica.com/products/10-F654343/5-fluoro-1-methyl-1h-indazole-3-carboxylic-acid/
https://www.echemi.com/products/pd2109054025-5-fluoro-1-methyl-1h-indazole-3-carboxylic-acid.html
https://pacificbiolabs.com/identity-purity-small-molecules/
https://www.benchchem.com/product/b1521725?utm_src=pdf-body
https://www.benchchem.com/product/b1521725?utm_src=pdf-body
https://www.benchchem.com/product/b1521725?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F654343/5-fluoro-1-methyl-1h-indazole-3-carboxylic-acid/
https://www.echemi.com/products/pd2109054025-5-fluoro-1-methyl-1h-indazole-3-carboxylic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. diva-portal.org [diva-portal.org]

4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google
Patents [patents.google.com]

e 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
e 6. agilent.com [agilent.com]

o 7. pacificbiolabs.com [pacificbiolabs.com]

o 8. drugtargetreview.com [drugtargetreview.com]

 To cite this document: BenchChem. [5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521725#5-fluoro-1-methyl-1h-indazole-3-carboxylic-
acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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